molecular formula C16H20N2O3 B4880209 (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide

(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide

Cat. No. B4880209
M. Wt: 288.34 g/mol
InChI Key: JYEHWVINOYNHHY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide, also known as L-655,240, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to a class of compounds known as tachykinin receptor antagonists, which have been shown to modulate the activity of the tachykinin family of neuropeptides.

Mechanism of Action

(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide acts as a competitive antagonist of the tachykinin family of neuropeptides, which includes substance P, neurokinin A, and neurokinin B. These neuropeptides are involved in a wide range of physiological and pathological processes, including pain perception, inflammation, and stress response. By blocking the activity of these neuropeptides, (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior, decrease locomotor activity, and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been shown to have potential anti-inflammatory effects, as well as potential analgesic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide for lab experiments is its specificity for the tachykinin family of neuropeptides. This allows for more targeted studies of the physiological and pathological processes involving these neuropeptides. However, one limitation of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects in some studies.

Future Directions

There are a number of potential future directions for research involving (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the physiological and pathological processes involving the tachykinin family of neuropeptides. Additionally, there is potential for the development of more potent and selective tachykinin receptor antagonists based on the structure of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide.

Synthesis Methods

The synthesis of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide involves a series of steps that begin with the reaction of 2-(4-bromobenzyl)-tetrahydro-2-furanone with N-Boc-2-pyrrolidinone to form the intermediate compound 2-(4-bromobenzyl)-tetrahydro-2-furan-1-carboxylic acid N-Boc-2-pyrrolidinone ester. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with ethyl chloroformate to form the final product, (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide.

Scientific Research Applications

(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential pharmacological applications. One of the primary areas of research has been its potential as a treatment for various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to modulate the activity of the tachykinin family of neuropeptides, which are involved in a wide range of physiological and pathological processes.

properties

IUPAC Name

(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)11-17-16(20)14-3-2-10-21-14/h5-8,14H,1-4,9-11H2,(H,17,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEHWVINOYNHHY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide

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